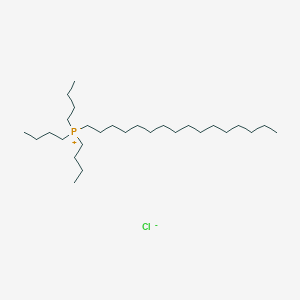
5-甲氧基-1,2,3,4-四氢萘-2-胺
描述
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the CAS Number: 4018-91-1 . It has a molecular weight of 177.25 and its IUPAC name is 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenylamine .
Molecular Structure Analysis
The InChI code for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is 1S/C11H15NO/c1-13-11-4-2-3-8-7-9 (12)5-6-10 (8)11/h2-4,9H,5-7,12H2,1H3 .Physical And Chemical Properties Analysis
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a liquid at room temperature . It has a boiling point of 309.1±42.0 C at 760 mmHg .科学研究应用
合成方法
- 5-甲氧基-1,2,3,4-四氢萘-2-胺已经从2-萘甲酸经过六步反应合成,总产率为27%,提供了一条通往生物活性化合物的途径(Öztaşkın, Göksu, & SeÇen, 2011)。
生物活性化合物的前体
- 该化合物在5-羟色胺受体激动剂8-OH-DPAT的合成中作为有用的前体,展示了其在生物活性分子开发中的重要性(Orsini, Sello, Travaini, & Gennaro, 2002)。
化学转化和稳定性
- 对5-甲氧基-1,2,3,4-四氢萘烯衍生物的水解研究提供了有关在这些过程中形成的顺式和反式二醇稳定性的见解,突显了该化合物在理解化学转化中的作用(Sampson, Paik, Duvall, & Whalen, 2004)。
药物应用
- 5-甲氧基-1,2,3,4-四氢萘-2-胺的衍生物,如1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪,已显示出在肿瘤学中作为西格玛受体配体的潜力,作为治疗和诊断工具(Abate et al., 2011)。
抗菌剂中的作用
- 源自该化合物的四氢萘磺胺衍生物对各种细菌菌株表现出强大的抗菌性能,表明其在新型抗菌剂开发中的实用性(Mohamed et al., 2021)。
分析和结构研究
- 涉及类似6-甲氧基-1,2,3,4-四氢萘烯的化合物的分析研究为振动分析、分子静电势等物理性质提供了宝贵数据,有助于更深入地理解这类化学结构(Arivazhagan, Kavitha, & Subhasini, 2014)。
安全和危害
属性
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466831 | |
| Record name | 2-amino-5-methoxytetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
4018-91-1 | |
| Record name | 2-Amino-5-methoxytetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-methoxytetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1609712.png)




![N-(1,3-Benzodioxol-5-ylmethyl)-N-[15,16-bis(4-hydroxybutyl)-12-methoxyimino-4-naphthalen-2-yloxy-9-prop-2-enoxy-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-4-cyanobenzamide](/img/structure/B1609718.png)

